Glucametacin is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is classified under the category of arylacetic acid derivatives and is known for its effectiveness in treating conditions such as arthritis, gout, and other inflammatory disorders. The compound has garnered attention due to its potential benefits in pain management and inflammation reduction.
Glucametacin is synthesized through various chemical processes, which involve the modification of existing compounds to enhance therapeutic efficacy. The synthesis and characterization of glucametacin have been the subject of numerous studies, focusing on its pharmacological properties and mechanisms of action.
The synthesis of glucametacin typically involves several key steps:
In one reported method, glucametacin is synthesized via a multi-step reaction that includes:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Glucametacin has a complex molecular structure characterized by its arylacetic acid backbone. The specific arrangement of atoms contributes to its biological activity.
Glucametacin participates in various chemical reactions that can modify its structure and influence its pharmacological properties:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these reactions is crucial for optimizing glucametacin's therapeutic applications.
Glucametacin exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain.
Glucametacin is utilized in various scientific research contexts:
Glucametacin (chemical name: 2-[[[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]amino]-2-deoxy-D-glucose; CAS Registry Number: 52443-21-7) is a glycosylated derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its molecular formula is C₂₅H₂₇ClN₂O₈, with a molecular weight of 518.95 g/mol (536.96 g/mol as monohydrate). Elemental analysis shows the composition: Carbon 57.86%, Hydrogen 5.24%, Chlorine 6.83%, Nitrogen 5.40%, Oxygen 24.66% [1] [5] [8].
The molecule consists of two primary domains:
Stereochemical complexity arises from the D-glucose unit, which contains four chiral centers (C2, C3, C4, C5) in addition to the chiral center at the indole-acetamide linkage carbon. The specific configuration is defined as (2R,3R,4S,5R) for the glucose moiety, confirmed by IUPAC nomenclature and crystallographic data. This configuration is critical for biological recognition and solubility properties. The canonical SMILES representation is: O=C(NC@HC=O)CC1=C(C)N(C(C2=CC=C(Cl)C=C2)=O)C3=C1C=C(OC)C=C3, and the InChIKey is XLVXAUNDHWERBM-IVGWJTKZSA-N [5] [8].
Table 1: Key Structural Features of Glucametacin
Structural Domain | Key Functional Groups | Stereochemical Features |
---|---|---|
Indole Core | 4-Chlorobenzoyl at N1, Methoxy at C5, Methyl at C2 | Planar aromatic system with restricted rotation at N-benzoyl bond |
Acetic Acid Linker | Carboxyl group amidated to glucose | Chiral α-carbon adjacent to carbonyl |
Glucose Unit | Hydroxyl groups at C3, C4, C5, C6; Anomeric carbon as aldehyde | Four chiral centers with D-glucose configuration |
The primary synthetic route for glucametacin involves the conjugation of activated indomethacin acid with glucosamine. The original preparation, described by Demetrio et al. (1973), utilizes carbodiimide-mediated coupling between the carboxylic acid group of indomethacin and the amino group of 2-amino-2-deoxy-D-glucose under anhydrous conditions. This method yields glucametacin as a crystalline solid, typically isolated as the monohydrate form. Critical parameters include pH control (maintained between 6.5-7.5), temperature (0-5°C during coupling), and rigorous moisture exclusion to prevent hydrolysis of the activated ester intermediate [8].
Notable derivatives include:
Table 2: Synthetic Approaches to Glucametacin and Derivatives
Compound | Key Synthetic Steps | Reagents/Conditions | Primary Application |
---|---|---|---|
Glucametacin | Carbodiimide coupling of indomethacin acid with glucosamine | DCC/DMAP, anhydrous DMF, 0-5°C, pH 6.5-7.5 | Therapeutic NSAID prodrug |
α-Glucametacin-d4 | Deuteration via exchange with D₂O or reduction with LiAlD₄ | Deuterated benzene precursor, Pd/C catalyst | Metabolic tracer, analytical standard |
Glucametacin Mutual Prodrugs | Esterification of glucosamine with NSAID carboxylic acids | Steglich esterification or acyl chlorides | Targeted delivery to cartilage |
Glucametacin is typically obtained as a white to off-white crystalline powder. Its solubility profile exhibits significant polarity dependence:
Elemental composition and mass spectrometry data confirm the molecular formula with exact mass 518.1460 Da (theoretical) and 518.95 g/mol (monoisotopic mass). Thermal analysis indicates decomposition above 180°C without distinct melting point, suggesting decomposition before melting [5].
Stability studies reveal two primary degradation pathways:
The compound exhibits greater stability in solid-state formulations (shelf life >2 years when stored at -20°C in darkness) compared to aqueous solutions. Lyophilization with cryoprotectants (e.g., sucrose) enhances stability by reducing molecular mobility and water activity [5].
Table 3: Physicochemical Properties of Glucametacin
Property | Value/Condition | Analytical Method | Significance |
---|---|---|---|
Water Solubility | 5-10 mg/mL at 25°C | Shake-flask method | Impacts bioavailability and formulation design |
logP (XLogP3) | 1.9 | Computational prediction | Moderate lipophilicity |
Hydrogen Bond Donors | 5 | Molecular descriptor | Solubility and membrane permeability |
Hydrogen Bond Acceptors | 8 | Molecular descriptor | Solvation capacity |
Stability (pH 7.4, 37°C) | t₁/₂ ≈ 12 hours | HPLC monitoring | Predicts in vivo hydrolysis rate |
Photostability | Degrades within 6h under UV | UV-Vis spectroscopy | Requires light-protected packaging |
Structurally, glucametacin belongs to the arylacetic acid NSAID class, sharing the 2-methylindole-3-acetic acid core with indomethacin. The critical distinction is the replacement of indomethacin's free carboxylic acid with an amide-linked glucosamine unit. This modification profoundly alters physicochemical and pharmacological behavior:
Electronic and Steric Effects:
Comparative Structural Features:
Structural Classification Among NSAIDs:
The glucose conjugation in glucametacin represents a targeted prodrug strategy distinct from classical NSAID modifications. Unlike non-specific ester prodrugs (e.g., acemetacin), the glucosamine moiety may facilitate transport into glycosaminoglycan-rich tissues like cartilage, potentially enhancing local anti-inflammatory effects while reducing systemic exposure [3] [10].
Table 4: Structural Comparison of Glucametacin with Reference NSAIDs
Compound | Core Structure | Key Functional Groups | Distinctive Features |
---|---|---|---|
Glucametacin | 2-methylindole-3-acetamide | Glucosamide at C3, 4-Cl-benzoyl at N1 | Carbohydrate-targeted prodrug |
Indomethacin | 2-methylindole-3-acetic acid | Free carboxylic acid, 4-Cl-benzoyl at N1 | Parent compound with high COX affinity |
Diclofenac | Phenylacetic acid | Two ortho-chlorophenyl rings | Balanced COX-1/COX-2 inhibition |
Ketorolac | Pyrrolizine carboxylic acid | Free carboxylic acid, benzoyl ring | Potent analgesic with limited anti-inflammatory |
Acemetacin | Indole-3-glycolic acid ester | Carboxymethyl ester at C1 | Non-targeted ester prodrug of indomethacin |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8